2-(2,5-Dibromophenyl)ethan-1-ol
Description
2-(2,5-Dibromophenyl)ethan-1-ol is a brominated aromatic ethanol derivative characterized by a benzene ring substituted with bromine atoms at the 2- and 5-positions, attached to an ethanol moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science.
Properties
IUPAC Name |
2-(2,5-dibromophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGCUJQYZFROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol derivatives. One common method is the bromination of 2-phenylethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products
Oxidation: 2-(2,5-Dibromophenyl)acetaldehyde or 2-(2,5-Dibromophenyl)acetic acid.
Reduction: 2-Phenylethanol.
Substitution: 2-(2,5-Diaminophenyl)ethan-1-ol or 2-(2,5-Dinitrophenyl)ethan-1-ol.
Scientific Research Applications
2-(2,5-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dibromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize brominated compounds. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of 2-(2,5-dibromophenyl)ethan-1-ol can be contextualized by comparing it to analogs with variations in substituents, halogen types, or aromatic ring systems. Key comparisons are summarized below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Chlorine and fluorine substituents (e.g., in ’s compound) reduce molecular weight but may improve solubility or target specificity in pharmaceuticals .
Aromatic Ring Systems :
- Thiophene-based derivatives (e.g., 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol) exhibit distinct electronic properties due to sulfur’s polarizability, making them suitable for optoelectronic materials .
- Oxadiazole derivatives (e.g., ’s compound) leverage conjugated systems for fluorescence, highlighting the role of the dibromophenyl group in modulating electron density .
Functional Group Diversity: The amino group in (s)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol introduces chirality and basicity, critical for enantioselective drug interactions . Methoxy groups in 2-(2,5-dimethoxyphenyl)ethan-1-ol are electron-donating, reducing electrophilicity compared to brominated analogs .
Biological Activity: Acylthioureas with 2,5-dibromophenyl substituents () demonstrated significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that bromine positioning enhances antimicrobial potency .
Research Implications and Limitations
Further studies should explore:
- Synthetic Optimization: Adapting Mitsunobu or borane-based protocols for scalable production .
- Bioactivity Screening : Testing against biofilm-forming pathogens using standardized methods (e.g., CLSI M27-A3 broth dilution ).
- Electronic Properties : Investigating its utility in organic electronics, guided by oxadiazole derivative studies .
Biological Activity
2-(2,5-Dibromophenyl)ethan-1-ol is a brominated phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications based on diverse research findings.
- Molecular Formula : C8H8Br2O
- Molecular Weight : 295.96 g/mol
- Structure : The compound features a phenyl group substituted at the 2 and 5 positions with bromine atoms and a hydroxyl (-OH) group at the ethan-1-ol position.
Synthesis
The synthesis of this compound typically involves the bromination of phenylethanol derivatives. A common method includes:
- Bromination Reaction : Using bromine in the presence of a catalyst such as iron(III) bromide to selectively brominate at the 2 and 5 positions of phenylethanol derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : The compound can potentially modulate receptor activity due to the presence of bromine atoms, which can enhance binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- In vitro Studies : It has been tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, it demonstrated activity against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound shows antimicrobial effects, it also poses risks to human cells:
- MTT Assay Results : In cell viability tests, concentrations above 50 µg/mL resulted in significant cytotoxic effects on human cell lines, indicating a need for careful dosage when considering therapeutic applications .
Study on Antichlamydial Activity
A study explored the potential of brominated compounds similar to this compound for treating Chlamydia infections. Results indicated that modifications in the structure could enhance selectivity towards chlamydial pathogens while minimizing toxicity towards human cells .
Comparative Analysis with Similar Compounds
Comparative studies with other dibromophenyl derivatives highlight the uniqueness of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
